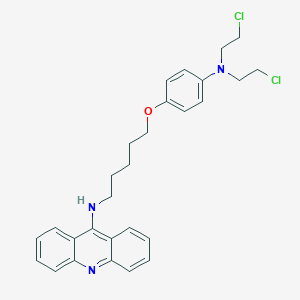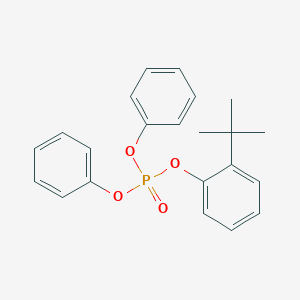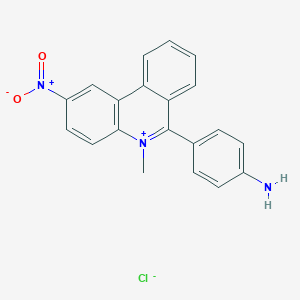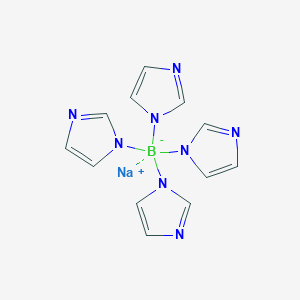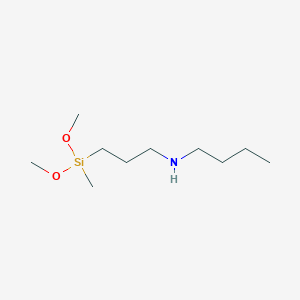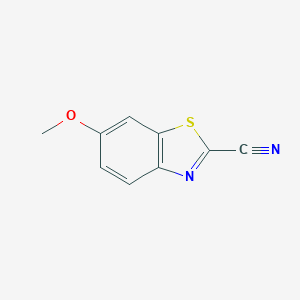
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol (EHPTN) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EHPTN is a member of the naphthol family, which is widely used in the pharmaceutical industry for the synthesis of various drugs. EHPTN is a highly reactive molecule that can undergo various chemical reactions, making it an excellent candidate for research purposes.
Mecanismo De Acción
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol is a highly reactive molecule that can undergo various chemical reactions, including radical reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can act as a radical initiator, which can initiate polymerization reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can also undergo free radical reactions with various compounds, leading to the formation of new compounds.
Biochemical and physiological effects:
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can induce oxidative stress in cells, leading to cell death. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has also been shown to have anti-inflammatory properties and has been used in the synthesis of various anti-inflammatory agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has several advantages for lab experiments, including its high reactivity and versatility. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be used as a radical initiator in polymerization reactions, making it an excellent candidate for the synthesis of various polymers. However, 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol is highly reactive and can be unstable, making it challenging to handle and store.
Direcciones Futuras
There are several future directions for the use of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol in scientific research. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be further studied for its biochemical and physiological effects, including its potential use as an anti-cancer agent. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can also be used in the synthesis of various drugs, including anti-inflammatory agents and antibiotics. Further studies can also be conducted to optimize the synthesis of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol and to improve its stability and handling properties.
In conclusion, 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol is a highly reactive and versatile compound that has potential applications in scientific research. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be synthesized through various methods and can be used as a radical initiator in polymerization reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has several advantages for lab experiments but can be challenging to handle and store due to its high reactivity and instability. Further studies can be conducted to explore the potential applications of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol in scientific research and to optimize its synthesis and handling properties.
Métodos De Síntesis
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can be synthesized through several methods, including the reaction of 1,2,3,4-tetrahydro-1-naphthol with hydrogen peroxide and acetic acid in the presence of a palladium catalyst. This method yields 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol with high purity and yield. The synthesis of 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol can also be achieved through the reaction of 1,2,3,4-tetrahydro-1-naphthol with tert-butyl hydroperoxide in the presence of a copper (II) catalyst.
Aplicaciones Científicas De Investigación
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has a wide range of applications in scientific research, including its use as a radical initiator in polymerization reactions. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has been used in the synthesis of various polymers, including polyacrylamide and polyvinyl alcohol. 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol has also been used as a starting material for the synthesis of various drugs, including anti-inflammatory and anti-cancer agents.
Propiedades
Número CAS |
118150-57-5 |
|---|---|
Nombre del producto |
1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol |
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(1R,4R)-1-ethynyl-4-hydroperoxy-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H12O3/c1-2-12(13)8-7-11(15-14)9-5-3-4-6-10(9)12/h1,3-6,11,13-14H,7-8H2/t11-,12+/m1/s1 |
Clave InChI |
NHISTEWCIIGMKR-NEPJUHHUSA-N |
SMILES isomérico |
C#C[C@@]1(CC[C@H](C2=CC=CC=C21)OO)O |
SMILES |
C#CC1(CCC(C2=CC=CC=C21)OO)O |
SMILES canónico |
C#CC1(CCC(C2=CC=CC=C21)OO)O |
Sinónimos |
1-ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol EHTN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



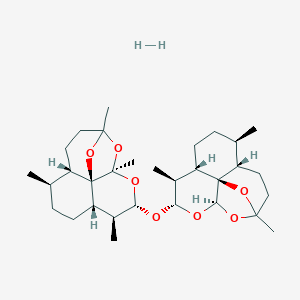



![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
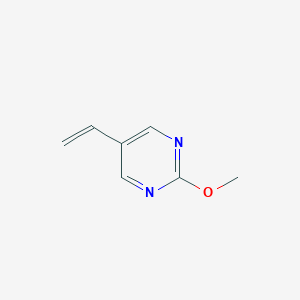
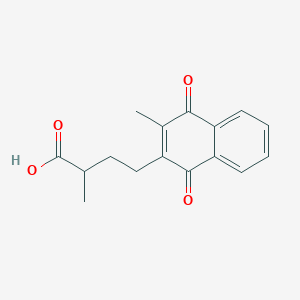
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
